1H-Benzimidazole-2,7-diamine
Overview
Description
1H-Benzimidazole-2,7-diamine is a heterocyclic compound with the molecular formula C7H8N4 and a molecular weight of 148.17 . It is a solid substance with a storage temperature of 4°C .
Synthesis Analysis
The synthesis of benzimidazole derivatives has attracted much attention from chemists. The condensation between 1,2-benzenediamine and aldehydes has received intensive interest, while many novel methods have been developed . Specifically, the synthesis of 2-(substituted-phenyl) benzimidazole derivatives can be achieved by reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .Molecular Structure Analysis
Three new crystal structures of 1H-benzimidazole derivatives were determined. In the structures of these compounds, an identical system of hydrogen bonds, C(4), was observed . The structure of all obtained compounds was identified by FTIR, NMR, and HRMS .Chemical Reactions Analysis
The synthesized benzimidazole compounds were evaluated for their antimicrobial activity using the tube dilution method and were found to exhibit good antimicrobial potential against selected Gram-negative and positive bacterial and fungal species .Physical And Chemical Properties Analysis
1H-Benzimidazole-2,7-diamine is a solid substance with a storage temperature of 4°C . It has a molecular weight of 148.17 .Scientific Research Applications
Pharmaceuticals and Medicinal Chemistry
Benzimidazoles, including 1H-Benzo[d]imidazole-2,7-diamine, are classified as a category of heterocyclic compounds. Molecules having benzimidazole motifs show promising utility in pharmaceuticals and medicinal chemistry . They are found in many commercial drugs such as Nocodazole (anticancer), Tiabendazole (antifungal and antiparasitic) .
Antioxidant Activity
Benzimidazoles are one of the most privileged heterocyclic substructures with wide biological activity, particularly as antioxidants . For example, a series of mono-substituted benzimidazoles were synthesized by ZnO-NPs via cyclocondensation between substituted aromatic aldehydes and o-phenylene diamine .
Eco-Friendly Synthesis
The eco-friendly synthesis of benzimidazole derivatives is another significant application. The nano-catalyzed method displayed a higher yield, shorter time, and recyclable catalyst . This procedure has high yield of product, low amounts of catalyst, and short reaction time .
DFT Studies and In Silico Studies
The Density Functional Theory (DFT) study and antioxidant activity were investigated for benzo[d]imidazole derivatives . These studies are crucial for understanding the properties and behavior of these compounds at the molecular level.
Biological and Pharmacological Activities
Imidazole and its derivatives possess remarkable versatility, finding applications in medicine, synthetic chemistry, and industry . They play a pivotal role in the synthesis of biologically active molecules , such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors .
Industrial Chemistry
In industrial chemistry, green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . Therefore, imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis .
Mechanism of Action
Benzimidazole derivatives possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities . Antibacterial activity of substituted benzimidazole derivatives can be explained by their competition with purines, an integral part of bacterial strain, resulting in inhibition of bacterial nucleic acids and proteins synthesis .
Safety and Hazards
properties
IUPAC Name |
1H-benzimidazole-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H,8H2,(H3,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVIGZKFVVQUAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benzimidazole-2,7-diamine | |
CAS RN |
1467571-35-2 | |
Record name | 1H-1,3-benzodiazole-2,7-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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